molecular formula C25H26N4O4S B295738 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

货号: B295738
分子量: 478.6 g/mol
InChI 键: LIZVTQVXITXALB-FKODFALISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ETP-46464, is a synthetic compound that has been developed for its potential therapeutic applications. It belongs to the class of thiadiazolo pyrimidinones and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

作用机制

The mechanism of action of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the interaction between two key proteins, namely, bromodomain-containing protein 4 (BRD4) and acetyl-lysine reader protein (ALRP). BRD4 is a protein that plays a critical role in the regulation of various cellular processes such as transcription, cell cycle, and apoptosis. ALRP, on the other hand, is a protein that recognizes and binds to acetylated lysine residues on histone proteins, which are critical for the regulation of gene expression. The interaction between BRD4 and ALRP is critical for the regulation of gene expression and cellular processes. This compound inhibits this interaction by binding to the bromodomain of BRD4, which prevents the binding of ALRP to acetylated lysine residues on histone proteins. This disruption of the signaling pathway leads to the inhibition of cancer cell proliferation and the regulation of inflammation and neurological functions.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as the regulation of inflammation and neurological functions. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it suitable for further development as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to assess its potential therapeutic value.

未来方向

There are several future directions for the research on 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the directions is the further development of the compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action and the identification of other potential targets for the compound. In addition, the development of more potent and selective analogs of this compound could lead to the identification of more effective therapeutic agents. Finally, the investigation of its safety and efficacy in humans is critical for the further development of the compound as a therapeutic agent.

合成方法

The synthesis of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that starts with the reaction of 2-phenylacetic acid with ethylene glycol to form 2-phenoxyethyl 2-phenylacetate. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form 3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde. The final step involves the reaction of this intermediate with 2-propyl-1,3,4-thiadiazole-5,6-diamine to form this compound.

科学研究应用

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have a unique mechanism of action that involves the inhibition of the protein-protein interaction between two key proteins, which are involved in the regulation of various cellular processes. This inhibition leads to the disruption of the signaling pathways that are critical for the survival and proliferation of cancer cells, as well as the regulation of inflammation and neurological functions.

属性

分子式

C25H26N4O4S

分子量

478.6 g/mol

IUPAC 名称

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-3-8-22-28-29-23(26)19(24(30)27-25(29)34-22)15-17-11-12-20(21(16-17)31-4-2)33-14-13-32-18-9-6-5-7-10-18/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b19-15-,26-23?

InChI 键

LIZVTQVXITXALB-FKODFALISA-N

手性 SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

规范 SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。